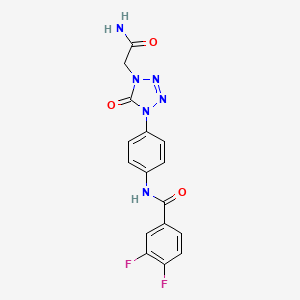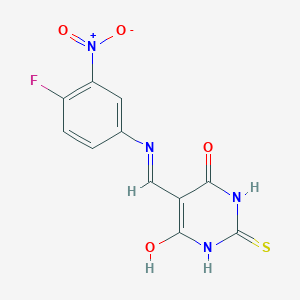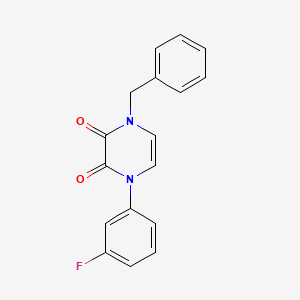![molecular formula C27H22F2N6O2 B2682373 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-45-0](/img/no-structure.png)
2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C27H22F2N6O2 and its molecular weight is 500.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Babu, Srinivasulu, and Kotakadi (2015) involved the synthesis of novel derivatives related to the chemical structure of interest, focusing on their antimicrobial properties. They developed a series of compounds exhibiting potential activity against various bacterial and fungal strains, showcasing the compound's relevance in antimicrobial research (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Quality Control and Antimalarial Potential
Danylchenko et al. (2018) focused on developing quality control methods for a compound closely related to the one , highlighting its promising antimalarial properties. This study indicates the compound's potential in developing treatments for malaria, emphasizing the importance of rigorous quality control in pharmaceutical development (S. Danylchenko et al., 2018).
Benzodiazepine Binding Activity
Francis et al. (1991) explored the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including compounds with structures related to the chemical of interest, and their activity on benzodiazepine receptors. This research contributes to understanding the compound's potential impact on the central nervous system, especially regarding benzodiazepine receptor antagonism (J. Francis et al., 1991).
Serotonin Antagonist Activity
Watanabe et al. (1992) synthesized derivatives incorporating the fluoroquinolone structure, examining their antagonist activity against serotonin receptors. These findings highlight the compound's relevance in neurological research, particularly for disorders involving serotonin signaling (Y. Watanabe et al., 1992).
Novel Synthesis Methods and Anticancer Activity
Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, assessing their anticancer activity. This study showcases the compound's potential utility in cancer research, particularly through the synthesis of derivatives that may have significant cytotoxic effects against cancer cell lines (B. N. Reddy et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which is then coupled with a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group to form the final product.", "Starting Materials": [ "3-fluoroaniline", "2-chloro-6-nitrobenzoic acid", "ethyl acetoacetate", "4-fluorophenylpiperazine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one", "a. React 3-fluoroaniline with 2-chloro-6-nitrobenzoic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide to form 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one.", "b. Purify the product by recrystallization.", "Step 2: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group", "a. React 4-fluorophenylpiperazine with ethyl acetoacetate in the presence of acetic acid and sodium hydroxide to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxobutanoic acid ethyl ester.", "b. Hydrolyze the ester using hydrochloric acid to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxobutanoic acid.", "c. Convert the acid to the corresponding acid chloride using thionyl chloride.", "d. React the acid chloride with 2-amino-5-fluorobenzophenone in the presence of triethylamine in N,N-dimethylformamide to form the 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group.", "e. Purify the product by column chromatography.", "Step 3: Coupling of intermediates", "a. React the 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with the 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group in the presence of triethylamine in N,N-dimethylformamide to form the final product.", "b. Purify the product by column chromatography." ] } | |
Numéro CAS |
933252-45-0 |
Nom du produit |
2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Formule moléculaire |
C27H22F2N6O2 |
Poids moléculaire |
500.51 |
Nom IUPAC |
2-(3-fluorophenyl)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C27H22F2N6O2/c28-19-8-10-21(11-9-19)32-12-14-33(15-13-32)24(36)17-34-23-7-2-1-6-22(23)26-30-25(31-35(26)27(34)37)18-4-3-5-20(29)16-18/h1-11,16H,12-15,17H2 |
Clé InChI |
RLOYKOUCSAMCAB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B2682293.png)


![3-(4-(Tert-butyl)phenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682299.png)
![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2682301.png)
![ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2682302.png)
![7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682304.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2682305.png)
![3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2682308.png)
![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)